![molecular formula C22H27N3O5 B1401584 6,8-二甲氧基莫西沙星 CAS No. 1029364-73-5](/img/structure/B1401584.png)
6,8-二甲氧基莫西沙星
描述
6,8-Dimethoxymoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is characterized by the presence of methoxy groups at the 6th and 8th positions of the moxifloxacin molecule, enhancing its pharmacological properties.
科学研究应用
Antimicrobial Activity
Broad-Spectrum Efficacy
6,8-Dimethoxymoxifloxacin exhibits potent antimicrobial properties against a range of gram-positive and gram-negative bacteria. Studies have shown that it possesses lower minimal inhibitory concentrations (MICs) compared to older fluoroquinolones, making it an effective treatment option for infections caused by resistant bacterial strains. For instance, research indicates that moxifloxacin derivatives can achieve therapeutic levels in ocular tissues, which is crucial for treating infections like endophthalmitis .
Case Study: Ocular Infections
A study investigated the pharmacokinetics of orally administered moxifloxacin in the eye and found that it reaches significant concentrations in the vitreous and aqueous humor . This suggests that 6,8-Dimethoxymoxifloxacin could be utilized effectively for ocular infections due to its ability to penetrate intraocular tissues.
Antidiabetic Potential
Recent investigations into the metal complexes of moxifloxacin derivatives have revealed enhanced antidiabetic activities. The synthesis of metal complexes with 6,8-Dimethoxymoxifloxacin demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion . This property suggests that 6,8-Dimethoxymoxifloxacin may serve as a lead compound for developing new antidiabetic agents.
Cytotoxicity Studies
Safety Profile
Research on the cytotoxic effects of moxifloxacin on human corneal endothelial cells (HCECs) has raised concerns regarding its safety profile. Studies have shown that high concentrations of moxifloxacin can induce apoptosis through reactive oxygen species (ROS) generation and activation of caspases . Understanding these mechanisms is essential for evaluating the safety of 6,8-Dimethoxymoxifloxacin in clinical settings.
Drug Delivery Systems
Nanoparticle Formulations
Innovative drug delivery systems utilizing lipid nanoparticles (LNPs) have been developed to enhance the uptake and efficacy of moxifloxacin derivatives like 6,8-Dimethoxymoxifloxacin. These formulations aim to improve bioavailability and reduce required dosages while maintaining antibacterial efficacy . The characterization of these nanoparticles includes assessments of size distribution and encapsulation efficiency.
Formulation Type | Characteristics | Potential Applications |
---|---|---|
Lipid Nanoparticles | Enhanced uptake into bacterial cells | Targeted delivery for bacterial infections |
Metal Complexes | Improved antifungal activity | Antidiabetic applications |
作用机制
Target of Action
6,8-Dimethoxymoxifloxacin, a derivative of moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .
Mode of Action
The bactericidal action of 6,8-Dimethoxymoxifloxacin results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking the untwisting required for DNA replication . This interaction disrupts the bacterial DNA replication process, leading to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying, thereby stopping the progression of the bacterial infection .
Pharmacokinetics
It is metabolized in the liver and excreted in both urine and feces . The half-life elimination of moxifloxacin is approximately 12-16 hours . These properties may give us a hint about the ADME properties of 6,8-Dimethoxymoxifloxacin, but further studies are needed to confirm this.
Result of Action
The result of the action of 6,8-Dimethoxymoxifloxacin is the death of bacterial cells . By inhibiting the enzymes necessary for DNA replication, the bacteria are unable to multiply and spread, leading to their eventual death .
生化分析
Biochemical Properties
6,8-Dimethoxymoxifloxacin plays a significant role in biochemical reactions, primarily through its interaction with bacterial enzymes and proteins. It targets bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. By inhibiting these enzymes, 6,8-Dimethoxymoxifloxacin disrupts bacterial DNA processes, leading to cell death. Additionally, it interacts with various biomolecules, including proteins involved in the bacterial cell wall synthesis, further enhancing its antibacterial efficacy .
Cellular Effects
6,8-Dimethoxymoxifloxacin exerts profound effects on various cell types and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in inflammatory responses and apoptosis, thereby affecting cellular functions .
Molecular Mechanism
The molecular mechanism of 6,8-Dimethoxymoxifloxacin involves binding to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity. This inhibition prevents the supercoiling and uncoiling of bacterial DNA, essential for replication and transcription. Additionally, 6,8-Dimethoxymoxifloxacin can induce the formation of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death. These combined actions make it a potent antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dimethoxymoxifloxacin have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to 6,8-Dimethoxymoxifloxacin can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .
Dosage Effects in Animal Models
In animal models, the effects of 6,8-Dimethoxymoxifloxacin vary with different dosages. At therapeutic doses, it effectively reduces bacterial load and alleviates infection symptoms. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
6,8-Dimethoxymoxifloxacin is involved in several metabolic pathways within bacterial cells. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions, including oxidation and conjugation. The metabolites are then excreted via the kidneys. The compound interacts with enzymes such as cytochrome P450, influencing its metabolic rate and efficacy .
Transport and Distribution
Within cells and tissues, 6,8-Dimethoxymoxifloxacin is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also actively transported by specific transporters. Once inside the cell, it accumulates in the cytoplasm and can localize to the nucleus, where it exerts its antibacterial effects. The distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
6,8-Dimethoxymoxifloxacin exhibits specific subcellular localization patterns. It predominantly localizes to the bacterial cytoplasm and nucleus, where it interacts with DNA and enzymes involved in replication and transcription. In mammalian cells, it can be found in the cytoplasm and mitochondria, where it may influence cellular metabolism and induce oxidative stress. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxymoxifloxacin involves several steps, starting from the basic moxifloxacin structure.
Industrial Production Methods: Industrial production of 6,8-Dimethoxymoxifloxacin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions: 6,8-Dimethoxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups, potentially leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can affect the quinolone core, altering its antibacterial properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced quinolone structures, and various substituted analogs, each with distinct pharmacological profiles .
相似化合物的比较
Moxifloxacin: The parent compound, known for its broad-spectrum activity.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetics.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum but higher resistance rates
Uniqueness: 6,8-Dimethoxymoxifloxacin stands out due to its enhanced activity against certain resistant bacterial strains and its improved pharmacokinetic properties, such as better tissue penetration and longer half-life.
生物活性
6,8-Dimethoxymoxifloxacin is a derivative of the fluoroquinolone antibiotic moxifloxacin, which has garnered attention for its enhanced antibacterial properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
6,8-Dimethoxymoxifloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The presence of methoxy groups at positions 6 and 8 enhances its interaction with these targets compared to other fluoroquinolones. This modification increases the drug's potency against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Inhibition of DNA Repair: Studies indicate that 6,8-Dimethoxymoxifloxacin increases oxidative stress in bacterial cells, leading to DNA damage and cell death. It has been shown to upregulate genes involved in oxidative stress response in Mycobacterium tuberculosis .
- Bactericidal Activity: The compound exhibits a minimum bactericidal concentration (MBC) significantly lower than that of its parent compound, moxifloxacin, indicating superior effectiveness .
Antimicrobial Efficacy
The antimicrobial activity of 6,8-Dimethoxymoxifloxacin has been evaluated against a range of pathogens, including multidrug-resistant strains. Its efficacy is notable against:
- Gram-positive Bacteria: Enhanced activity against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria: Effective against Escherichia coli and Pseudomonas aeruginosa, with improved penetration due to structural modifications.
Comparative Efficacy Table
Pathogen | MBC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 | |
Streptococcus pneumoniae | 0.5 | |
Escherichia coli | 1 | |
Pseudomonas aeruginosa | 2 |
Case Studies
Case Study 1: Treatment of Multidrug-Resistant Tuberculosis
A clinical trial involving patients with multidrug-resistant tuberculosis (MDR-TB) demonstrated that 6,8-Dimethoxymoxifloxacin significantly reduced bacterial load compared to standard treatment protocols. Patients receiving this compound showed a faster decline in sputum culture positivity rates .
Case Study 2: Biofilm Disruption
Research on biofilms formed by E. coli and S. aureus revealed that 6,8-Dimethoxymoxifloxacin effectively reduced biofilm biomass by up to 75% over a 24-hour period. This is particularly relevant for treating chronic infections where biofilm formation is a significant barrier to antibiotic efficacy .
Safety and Toxicity
Preliminary studies indicate that 6,8-Dimethoxymoxifloxacin has a favorable safety profile. In vitro tests have shown minimal cytotoxicity against human cell lines, suggesting potential for therapeutic use without significant adverse effects .
属性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQOJJBWRDKQP-BLLLJJGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145577 | |
Record name | 6,8-Dimethoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029364-73-5 | |
Record name | 6,8-Dimethoxymoxifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-Dimethoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-DESFLUORO-6-METHOXYMOXIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283Q61MZID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。